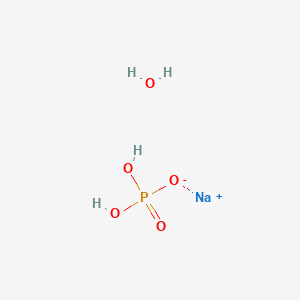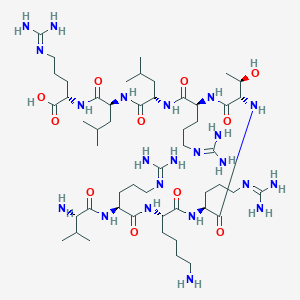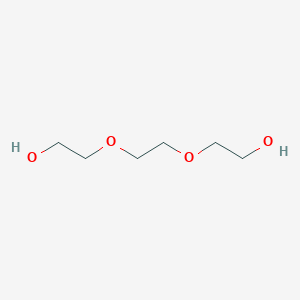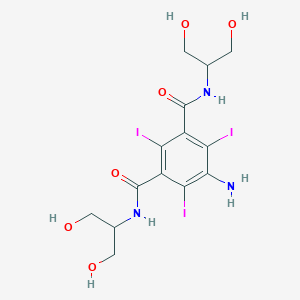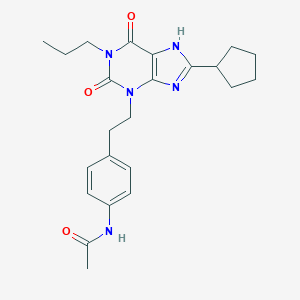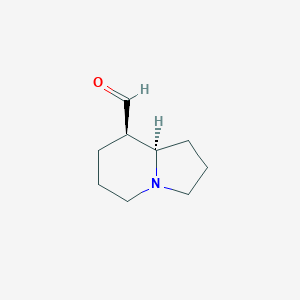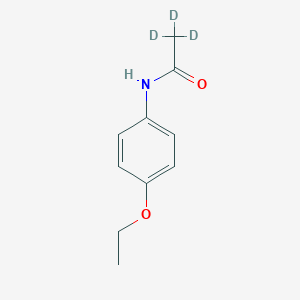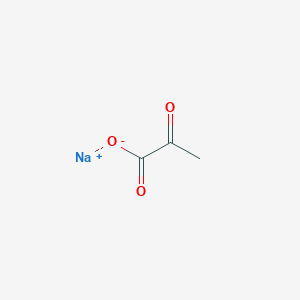
Sodium pyruvate
Descripción general
Descripción
Sodium pyruvate is a salt of the conjugate anion form of pyruvic acid, known as pyruvate . It is commonly added to cell culture media as an additional source of energy and may also have protective effects against hydrogen peroxide .
Synthesis Analysis
Sodium pyruvate plays a pivotal role in maintaining glycolytic flux and ATP production under high-glucose conditions by suppressing PARP activity . It has been used in many experiments involving cell cultures to provide more energy .Molecular Structure Analysis
The molecular formula of Sodium pyruvate is C3H3NaO3 . It has an average mass of 110.044 Da and a monoisotopic mass of 109.997986 Da .Chemical Reactions Analysis
Sodium pyruvate has been found to decrease inflammasome activation during Influenza A Virus infection . It also has a role in the aqueous electrochemical reduction of an NAD+ mimetic .Physical And Chemical Properties Analysis
Sodium pyruvate appears as white to slightly yellow crystalline powder . It is commonly added to cell culture media as an additional source of energy .Aplicaciones Científicas De Investigación
Antiviral Therapy
Sodium pyruvate: has shown promise as an antiviral treatment, particularly against Influenza A Virus (IAV) . It acts on the host’s immune response and metabolic pathways rather than directly on the virus, which reduces the likelihood of antiviral resistance. Studies have demonstrated that sodium pyruvate can decrease morbidity and weight loss during infection, improve symptoms, and lower virus titers .
Cell Viability and Energy Production
In high-glucose conditions, such as those experienced by diabetic patients, sodium pyruvate plays a crucial role in maintaining cell viability. It helps maintain glycolysis-TCA cycle flux and ATP production, which is essential for the functional maintenance of neurons and Schwann cells. This is particularly important in the context of diabetic complications like neuropathy .
Cell Culture Media
Sodium pyruvate is commonly used in cell culture media as an additional energy source. It acts as an antioxidant and has protective effects against oxygen radicals. This application is critical in various research fields, including cancer research, where maintaining the health of cultured cells is paramount .
Metabolic Pathways
As an intermediate in many metabolic pathways, sodium pyruvate is involved in sugar metabolism. It is converted into acetyl coenzyme A and enters the trichloroacetic acid cycle, which is a vital process in cellular respiration and energy production .
Fermentation Processes
In the field of microbiology, sodium pyruvate enhances fermentation processes. For instance, it has been used in Wallen fermentation medium to improve the conversion of oleic acid to 10-ketostearic acid by Bacillus sphaericus. This application is significant for industrial biotechnology and the production of biochemicals .
Transfection Protocols
Sodium pyruvate is also utilized in protocols for establishing stably transfected human B cell lines. This is crucial for genetic engineering and molecular biology research, where stable transfection is a fundamental technique for studying gene function and protein expression .
Mecanismo De Acción
Target of Action
Sodium pyruvate, a salt of the conjugate anion form of pyruvic acid, is a key intermediate in many metabolic pathways . It primarily targets cells’ metabolic processes, acting as an additional source of energy . It also targets inflammatory cytokines and oxygen radicals, such as interleukin (IL) IL-6, IL-8, Monocyte Chemoattractant Protein-1, and hydrogen peroxide .
Mode of Action
Sodium pyruvate interacts with its targets by participating in various metabolic processes. It provides energy to cells through its conversion to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle . This cycle produces energy and is linked to other energy-producing processes . Sodium pyruvate also exhibits antioxidant properties, effectively reducing inflammatory cytokines and oxygen radicals .
Biochemical Pathways
Sodium pyruvate plays a crucial role in the glycolysis pathway, where glucose is converted into pyruvate . This process occurs in the cytoplasm . Pyruvate is then converted into acetyl-CoA, which enters the TCA cycle, producing energy . Sodium pyruvate is also involved in sugar metabolism .
Pharmacokinetics
It is known that sodium pyruvate can be administered orally and intranasally , suggesting that it has good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium pyruvate.
Result of Action
The action of sodium pyruvate results in several molecular and cellular effects. It provides energy to cells, promotes increased uptake of insulin-mediated glucose in adipocytes , and has protective effects against hydrogen peroxide . It also reduces inflammatory cytokines and oxygen radicals, effectively mitigating inflammation .
Action Environment
The action of sodium pyruvate can be influenced by various environmental factors. For instance, in cell culture media, sodium pyruvate acts as an additional source of energy . In clinical settings, sodium pyruvate has been used to reduce the severity and symptoms of various disorders . The specific mechanisms and extent of its antioxidant activity may vary depending on factors such as sodium pyruvate concentration, cell type, and experimental conditions .
Safety and Hazards
Direcciones Futuras
Sodium pyruvate has been suggested as a promising treatment option that is safe, effective, and unlikely to elicit antiviral resistance . A potential improvement over current use of sodium pyruvate in embryo culture media entails the use of esterified forms of pyruvate, such as ethyl- or methyl-pyruvate .
Propiedades
IUPAC Name |
sodium;2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040614 | |
| Record name | Sodium pyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White to pale yellow powder; [Alfa Aesar MSDS] | |
| Record name | Propanoic acid, 2-oxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium pyruvate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17355 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium pyruvate | |
CAS RN |
113-24-6 | |
| Record name | Sodium pyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-oxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium pyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium pyruvate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PYRUVATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POD38AIF08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



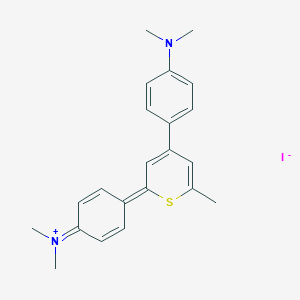
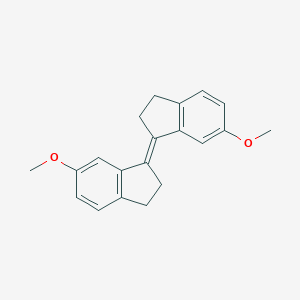
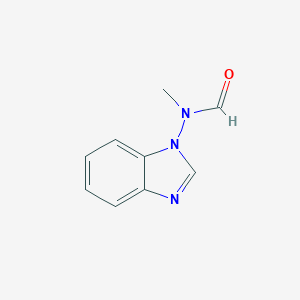

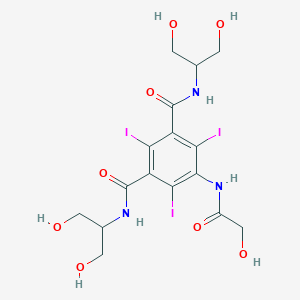
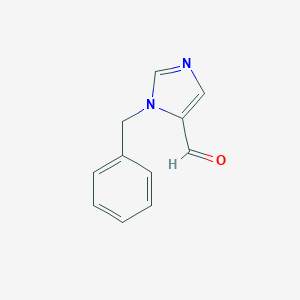
![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)
